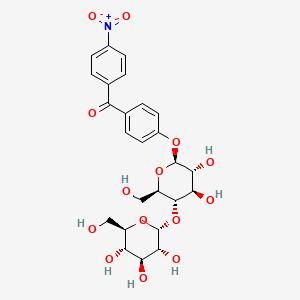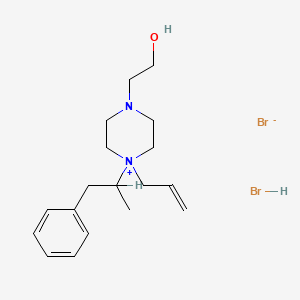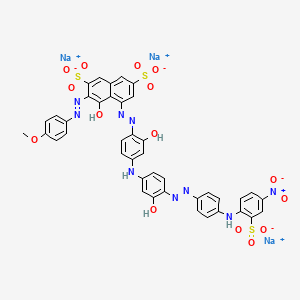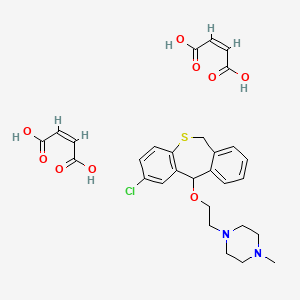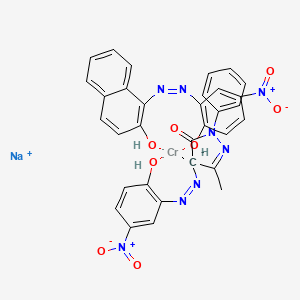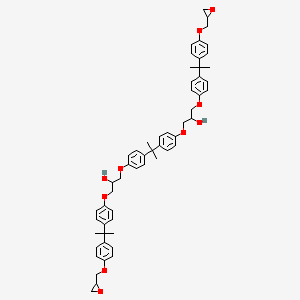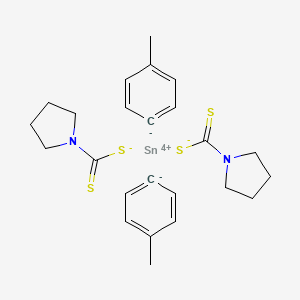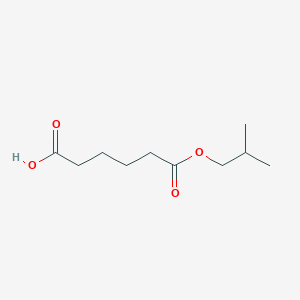
Monoisobutyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoisobutyl adipate is an organic compound with the molecular formula C10H18O4. It is an ester formed from isobutyl alcohol and adipic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Monoisobutyl adipate can be synthesized through the esterification of isobutyl alcohol with adipic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a reflux setup to ensure the removal of water formed during the reaction.
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Monoisobutyl adipate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyl alcohol and adipic acid.
Oxidation: Under oxidative conditions, the ester can be converted into corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols, although this is less common for this compound.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction).
Wissenschaftliche Forschungsanwendungen
Monoisobutyl adipate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: In biological studies, it serves as a solvent for various biochemical assays.
Medicine: this compound is explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, coatings, and adhesives, where its chemical stability and low volatility are advantageous.
Wirkmechanismus
The mechanism by which monoisobutyl adipate exerts its effects depends on its application. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In drug delivery, it can encapsulate active pharmaceutical ingredients, facilitating their controlled release.
Vergleich Mit ähnlichen Verbindungen
Monoisobutyl adipate can be compared with other esters of adipic acid, such as:
Diisobutyl adipate: Similar in structure but with two isobutyl groups, it is used in similar applications but may offer different physical properties.
Monobutyl adipate: With a butyl group instead of an isobutyl group, it has slightly different chemical properties and applications.
Diethyl adipate: Another ester of adipic acid, used primarily as a plasticizer and solvent.
This compound is unique due to its specific balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
6-(2-methylpropoxy)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-8(2)7-14-10(13)6-4-3-5-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAXWYZOQYHMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20166-56-7 |
Source


|
| Record name | Monoisobutyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONOISOBUTYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6GDZ6PG4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


